Compound Description: BMS-289948 is a gamma-secretase inhibitor that has been investigated for its potential to reduce beta-amyloid (Abeta) concentrations in the treatment of Alzheimer's disease. In preclinical studies, BMS-289948 effectively reduced both brain and plasma Abeta(1-40) levels. []
Relevance: BMS-289948, while possessing a distinct structure overall, shares a core benzenesulfonamide motif with N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide. Both compounds feature a sulfonyl group linked to a benzene ring, which in turn is connected to an amine nitrogen. This shared structural element suggests potential for similar binding interactions or pharmacological activities related to this specific chemical group. []
Compound Description: BMS-299897 is another gamma-secretase inhibitor that has demonstrated promising results in preclinical studies for reducing beta-amyloid (Abeta) peptide concentrations. This compound has shown oral bioavailability and efficacy in both mouse models and guinea pigs. []
Relevance: BMS-299897 exhibits structural similarities to N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide through the presence of both a sulfonyl group and a fluorinated benzene ring within its structure. Although their overall structures differ, this shared presence of these specific chemical moieties suggests the possibility of overlapping pharmacological profiles or similar mechanisms of action, particularly related to the sulfonyl and fluorinated benzene groups. []
Compound Description: Ro 67-7476 is recognized as a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). It enhances the activity of mGluR1, potentially leading to therapeutic benefits in neurological disorders. []
Relevance: Ro 67-7476 and N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide share a crucial structural similarity – the presence of a sulfonyl group linked to a fluorinated benzene ring. This common feature suggests that both compounds might exhibit comparable binding affinities or functional outcomes, especially concerning interactions with targets that recognize this specific chemical motif. [, ]
4. Ethyl diphenylacetylcarbamate (Ro 01-6128) []
Compound Description: Ro 01-6128 is classified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). It enhances the receptor's activity, making it a potential target for therapeutic interventions in neurological and psychiatric conditions. []
Relevance: Though structurally distinct overall, Ro 01-6128 shares a common chemical class with N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide - both are carbamate derivatives. This shared class membership suggests the potential for similar pharmacological properties or mechanisms of action related to their carbamate functionality. []
Compound Description: Ro 67-4853 functions as a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). It enhances the receptor's activity, making it a potential target for therapeutic interventions in neurological and psychiatric conditions. []
Relevance: Like N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide, Ro 67-4853 belongs to the carbamate class of compounds. This shared classification hints at the possibility of comparable pharmacological profiles or mechanisms of action stemming from their carbamate functionality. []
Compound Description: CPPHA acts as a positive allosteric modulator (PAM) for both mGluR1 and mGluR5. It enhances the responses of these receptors, making it a potential therapeutic target for neurological and psychiatric disorders. []
Relevance: CPPHA and N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide both contain a benzamide substructure. This structural similarity suggests the potential for similar binding interactions or pharmacological activities related to this particular chemical moiety. []
Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It enhances the activity of mGluR5, making it a potential therapeutic target for various neurological and psychiatric disorders. []
Relevance: VU-29 and N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide share a common benzamide structural motif. This shared feature raises the possibility of similar binding interactions or pharmacological activities related to this specific chemical group. []
Compound Description: LLY-2707 is a highly selective and potent glucocorticoid receptor antagonist (GRA). It has demonstrated potential in preclinical models for reducing atypical antipsychotic-associated weight gain and diabetes. []
Relevance: Similar to N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide, LLY-2707 contains both a sulfonamide group and a fluorinated aromatic ring. This structural resemblance implies the potential for overlapping pharmacological profiles or similar binding interactions related to these specific chemical moieties. []
Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (sGRA) that has shown promise in preclinical studies for reducing weight gain and diabetes associated with atypical antipsychotic drugs. []
Relevance: CORT-108297 shares a crucial structural element with N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide: a sulfonyl group attached to a fluorinated benzene ring. This common feature suggests that both compounds may exhibit similar binding affinities or functional outcomes related to interactions with targets that recognize this specific chemical motif. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.